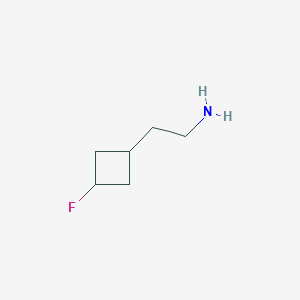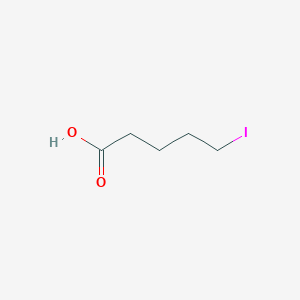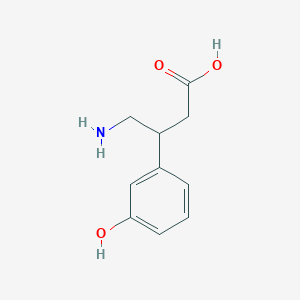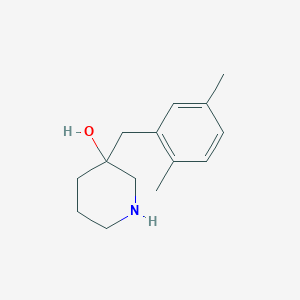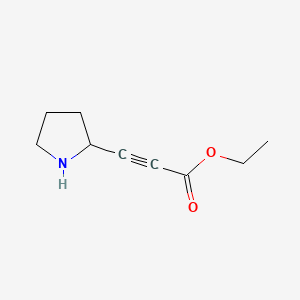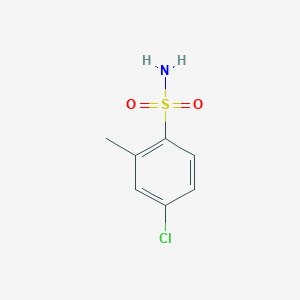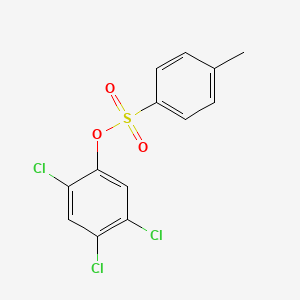
(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H9Cl3O3S. It is a derivative of phenol and benzenesulfonate, characterized by the presence of three chlorine atoms on the phenyl ring and a methyl group on the benzenesulfonate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate typically involves the reaction of 2,4,5-trichlorophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonate group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted anilines, while oxidation can produce sulfonic acids.
Applications De Recherche Scientifique
(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate is utilized in various scientific research fields, including:
Biology: In studies involving enzyme inhibition or protein modification due to its ability to react with nucleophilic amino acid residues.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of (2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate involves its ability to interact with nucleophilic sites on biomolecules or other chemical entities. The sulfonate group can form strong covalent bonds with nucleophiles, leading to the modification of proteins, enzymes, or other target molecules. This interaction can alter the function or activity of the target, making it useful in various biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4,6-Trichlorophenyl) 4-methylbenzenesulfonate: Similar structure but with a different chlorine substitution pattern.
(2,4-Dichlorophenyl) 4-methylbenzenesulfonate: Lacks one chlorine atom compared to (2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate.
(2,5-Dichlorophenyl) 4-methylbenzenesulfonate: Another variant with a different chlorine substitution pattern.
Uniqueness
This compound is unique due to its specific chlorine substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
Propriétés
Numéro CAS |
7466-02-6 |
|---|---|
Formule moléculaire |
C13H9Cl3O3S |
Poids moléculaire |
351.6 g/mol |
Nom IUPAC |
(2,4,5-trichlorophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H9Cl3O3S/c1-8-2-4-9(5-3-8)20(17,18)19-13-7-11(15)10(14)6-12(13)16/h2-7H,1H3 |
Clé InChI |
NGSFNIFEQKYBGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


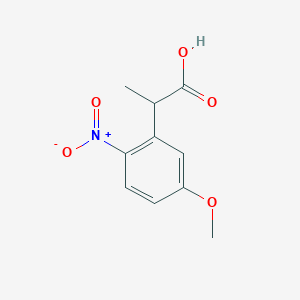
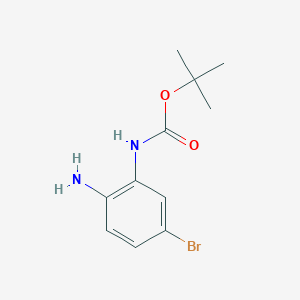
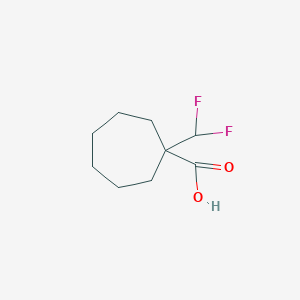
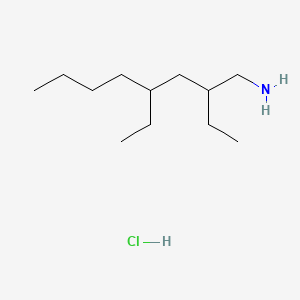
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)

